![molecular formula C14H19NO3 B2642842 2-(Diethylamino)-2-oxoethyl 4-methylbenzoate CAS No. 64649-66-7](/img/structure/B2642842.png)
2-(Diethylamino)-2-oxoethyl 4-methylbenzoate
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Description
2-(Diethylamino)-2-oxoethyl 4-methylbenzoate, commonly known as DEET, is a colorless and odorless liquid that is widely used as an insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture and has since become one of the most widely used insect repellents in the world. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas. In
Scientific Research Applications
- Application : 2-(Diethylamino)-2-oxoethyl 4-methylbenzoate has been investigated for its NLO properties. Organic crystals containing conjugated systems often exhibit enhanced electronic polarization responses compared to inorganic materials. The delocalization of π-electrons within the molecular structure contributes to high optical nonlinearity .
- Details : Researchers have used similar compounds to synthesize coumarin derivatives. For instance, one-pot reactions involving 1-hydroxy-4-methyl-naphthalene-2-carbaldehyde and active methylene-containing compounds have been catalyzed by piperidine to yield benzocoumarin derivatives .
Nonlinear Optical (NLO) Materials
Synthesis of Coumarin Derivatives
properties
IUPAC Name |
[2-(diethylamino)-2-oxoethyl] 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-15(5-2)13(16)10-18-14(17)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQMBXNNRDBQMNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)COC(=O)C1=CC=C(C=C1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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